3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid
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Overview
Description
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid is a complex organic compound characterized by its multiple azo groups and sulfonic acid functionalities. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid typically involves multiple diazotization and coupling reactions. The process begins with the diazotization of 7-amino-1-hydroxy-3-sulfonaphthalen-2-yl, followed by coupling with 6-sulfonaphthalen-1-yl. This intermediate is then further diazotized and coupled with naphthalen-1-yl, and the final product is obtained after another diazotization and coupling step with naphthalene-1,5-disulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in aqueous media with the use of strong acids like hydrochloric acid for diazotization and alkaline conditions for coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance the solubility of the compound in aqueous media, facilitating its interaction with biological molecules and other substrates .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-[(4-carboxyphenylazo)-(2,5-dimethoxyphenylazo)]-3-sulfo-7-aminonaphthalene diammonium salt
- 7-amino-3-[4-[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo]phenyl]phenyl]azo-4-hydroxy-naphthalene-2-sulfonic acid
Uniqueness
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid is unique due to its multiple azo groups and sulfonic acid functionalities, which confer distinct redox properties and high solubility in water. These characteristics make it particularly useful in applications requiring stable and soluble dyes .
Properties
CAS No. |
25180-17-0 |
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Molecular Formula |
C40H27N7O13S4 |
Molecular Weight |
941.9 g/mol |
IUPAC Name |
3-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C40H27N7O13S4/c41-22-9-8-21-16-38(64(58,59)60)39(40(48)29(21)17-22)47-46-35-15-14-34(27-11-10-24(20-30(27)35)61(49,50)51)45-44-33-13-12-32(25-4-1-2-5-26(25)33)43-42-23-18-31-28(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChI Key |
TYPJGODIKFGCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=C8C=CC(=CC8=C7O)N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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